

Troubleshooting low yields in the Ostwald process

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Compound of Interest		
Compound Name:	Nitric acid;platinum	
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Technical Support Center: The Ostwald Process

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the Ostwald process for nitric acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the Ostwald process, providing potential causes and recommended solutions.

Q1: What are the primary causes of low nitric oxide (NO) yield in the ammonia oxidation stage?

Low yield of nitric oxide (NO) in the first stage is often due to suboptimal reaction conditions or catalyst issues. Key factors include:

- Incorrect Temperature: The catalytic oxidation of ammonia is highly temperature-dependent.
 Temperatures that are too low will result in incomplete conversion, while excessively high temperatures can promote side reactions that produce nitrogen (N₂) and nitrous oxide (N₂O), decreasing the selectivity towards NO.[1][2]
- Improper Ammonia to Air/Oxygen Ratio: The stoichiometric ratio of ammonia to oxygen is crucial. An insufficient amount of oxygen will lead to incomplete ammonia conversion.

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Conversely, an excessive amount of air (and thus nitrogen) can lower the reaction temperature and reduce efficiency. A common industrial ratio is approximately 1 part ammonia to 10 parts air by volume.[3]

 Catalyst Deactivation: The platinum-rhodium gauze catalyst can lose activity over time due to poisoning, surface restructuring, or physical damage.[4][5]

Q2: My ammonia oxidation reactor is operating within the correct temperature range, but the conversion is still low. What should I investigate?

If the temperature is optimal, consider the following potential issues:

- Ammonia Bypassing the Catalyst: Structural problems with the catalyst support basket can allow a portion of the ammonia-air mixture to bypass the catalyst gauze entirely, leading to a significant drop in conversion efficiency.[4][5] A visual inspection of the basket during a shutdown may be necessary to diagnose this issue.[5]
- Catalyst Poisoning: Impurities in the ammonia or air feed can act as catalyst poisons. Iron contamination is particularly detrimental as it can block active platinum sites and catalyze undesirable side reactions.[4][5] Reviewing the purity of your feed gases and ensuring proper filtration is essential.[5][6]
- Poor Gas Mixing: Inadequate mixing of ammonia and air can lead to uneven flow distribution across the catalyst surface. This can create localized "hot spots" or areas of suboptimal reactant concentrations, reducing overall yield.[2][4]

Q3: I'm observing a higher-than-expected concentration of nitrous oxide (N2O) in my product stream. What is the likely cause?

Increased N₂O formation is typically a sign of issues in the ammonia oxidation reactor. Possible causes include:

- Suboptimal Reaction Temperature: Lower temperatures in the catalytic converter can favor the formation of N₂O over NO.[2]
- Catalyst Deactivation or Contamination: A deactivated or contaminated catalyst can alter the reaction selectivity, leading to higher N₂O production.[4]

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• Uneven Temperature Distribution: Inconsistent temperatures across the catalyst gauze can result in some areas operating at conditions that promote N₂O formation.[4]

Q4: The efficiency of my absorption tower is low, resulting in high NOx emissions in the tail gas. How can I troubleshoot this?

Low absorption efficiency is a common problem that leads to reduced nitric acid yield and increased environmental emissions.[7] Key troubleshooting steps include:

- Check Water Flow Rate and Temperature: Insufficient water flow to the absorption tower will result in incomplete absorption of nitrogen dioxide (NO₂). The absorption process is also more efficient at lower temperatures.
- Monitor Gas Flow Rate: High gas throughput can reduce the residence time of the NOx gases in the absorption column, not allowing sufficient time for absorption.
- Inspect for Leaks: Faulty equipment, such as compressors or pumps, can lead to lower operating pressures and leaks, which decrease the efficiency of the absorption process.[1]
- Verify Acid Concentration Profile: In industrial settings, taking measurements of the acid concentration at different points in the tower can help identify operational problems. For instance, an incorrect water feed can significantly disrupt the concentration profile.

Q5: My final nitric acid concentration is below the expected 60-68%. What could be the issue?

Producing nitric acid with a concentration below the target range is often linked to the absorption stage. Potential causes include:

- Excessive Water in the Absorption Tower: An oversupply of water will lead to a more dilute nitric acid product.
- Low Inlet NO₂ Concentration: If the preceding oxidation steps are inefficient, the concentration of NO₂ entering the absorption tower will be lower, resulting in a weaker acid.
- High Temperature in the Absorption Column: The reaction between NO₂ and water is
 exothermic. If the cooling system for the absorber is not functioning correctly, the higher
 temperature will reduce absorption efficiency and lead to a lower acid concentration.



Quantitative Data Summary

The following tables provide key quantitative parameters for the different stages of the Ostwald process. These values represent typical ranges found in industrial and laboratory settings and should be used as a guide for optimization and troubleshooting.

Table 1: Ammonia Oxidation Stage - Operating Parameters

Parameter	Typical Range	Unit	Notes
Temperature	800 - 950	°C	Optimal range for high NO selectivity.[8]
Pressure	4 - 10	atm	Higher pressure can increase reaction rate.
NH₃ in Feed Gas	9 - 11	% by volume	With air as the oxidant.
NH₃:Air Ratio	1:10	by volume	Ensures excess oxygen for complete conversion.[3]
Catalyst	Platinum-Rhodium	-	Typically a 90:10 Pt:Rh gauze.[9]

Table 2: NO Oxidation and Absorption Stage - Operating Parameters



Parameter	Typical Value	Unit	Notes
NO Oxidation Temperature	~50	°C	Lower temperatures favor the oxidation of NO to NO ₂ .[10]
Absorption Tower Pressure	7 - 12	atm	Higher pressure improves absorption efficiency.
Final Acid Concentration	60 - 68	% by weight	This is the azeotropic concentration with water.

Experimental Protocols

This section provides an overview of methodologies for key experiments related to the Ostwolwald process.

Protocol 1: Laboratory-Scale Ammonia Oxidation

This protocol describes a general procedure for the catalytic oxidation of ammonia in a laboratory setting.

1. Materials and Equipment:

- · Quartz or ceramic reactor tube
- Tube furnace with temperature controller
- Platinum-Rhodium (90:10) gauze catalyst
- Mass flow controllers for ammonia, air (or oxygen), and an inert gas (e.g., nitrogen)
- Gas mixing chamber
- Condenser to cool reaction products
- Gas analysis system (e.g., chemiluminescence NOx analyzer)
- Appropriate safety equipment (fume hood, gas detectors)

2. Procedure:

 Place the Pt-Rh gauze catalyst in the center of the reactor tube, ensuring it is securely positioned.



- Assemble the reactor system within the tube furnace and connect all gas lines.
- Purge the system with an inert gas, such as nitrogen, to remove any residual air and moisture.
- Heat the furnace to the desired reaction temperature (e.g., 850 °C).
- Once the temperature has stabilized, introduce the reactant gases (ammonia and air) at the
 desired ratio using the mass flow controllers. The gases should be pre-mixed before entering
 the reactor.
- Pass the product gas stream through a condenser to cool it and separate any water formed during the reaction.
- Analyze the composition of the dry product gas stream using a NOx analyzer to determine the concentrations of NO, NO₂, and unreacted NH₃.
- Calculate the ammonia conversion and the selectivity to nitric oxide.
- After the experiment, stop the flow of reactant gases and cool the reactor to room temperature under an inert gas flow.

Protocol 2: Analysis of NOx in Gas Stream by Chemiluminescence

This protocol outlines the principle and a generalized procedure for quantifying NOx (NO and NO₂) in a gas sample using a chemiluminescence analyzer.

1. Principle: This method is based on the reaction between nitric oxide (NO) and ozone (O₃), which produces an electronically excited nitrogen dioxide (NO₂) *molecule.*[11] As the excited NO_2 decays to its ground state, it emits light (chemiluminescence) at a specific wavelength. The intensity of this light is directly proportional to the NO concentration in the sample.[11][12] To measure total NOx (NO + NO₂), the sample gas is first passed through a converter (typically heated molybdenum or stainless steel) that reduces NO₂ to NO.[13] The NO₂ concentration is then determined by subtracting the NO concentration from the total NOx concentration.[13]

2. Equipment:

- Chemiluminescence NOx analyzer
- Zero air or nitrogen gas for baseline measurements
- Certified calibration gas standards for NO and NO₂
- Sample pump and particulate filter

3. Procedure:

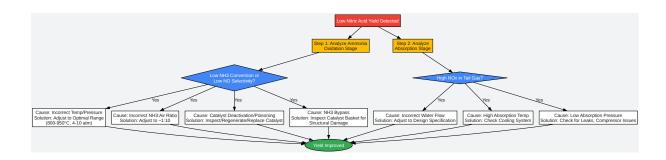


- Warm-up and Calibration:
- Turn on the NOx analyzer and allow it to warm up and stabilize according to the manufacturer's instructions.
- Perform a zero calibration by introducing zero air or high-purity nitrogen to the analyzer.
- Perform a span calibration using a certified NO or NO₂ standard gas of a known concentration. Adjust the analyzer's response to match the concentration of the calibration gas.
- Sample Measurement:
- Draw the gas sample from the Ostwald process stream through a particulate filter and into the analyzer using the sample pump.
- The analyzer will automatically cycle between measuring NO (bypassing the converter) and total NOx (passing through the converter).
- Record the concentrations of NO and NOx provided by the instrument. The analyzer's software will typically calculate and display the NO₂ concentration as well.
- Data Analysis:
- Use the recorded concentrations to calculate the ammonia conversion and selectivity for your experiment.
- Periodically re-check the zero and span calibrations to ensure the accuracy of the measurements.

Visualizations Logical Flow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for diagnosing the root cause of low yields in the Ostwald process.





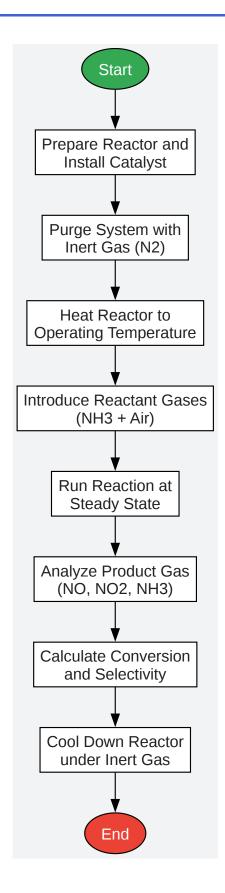
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Caption: Troubleshooting workflow for low yields in the Ostwald process.

Experimental Workflow for Catalyst Performance Evaluation

This diagram outlines the experimental steps for evaluating the performance of a catalyst in the ammonia oxidation stage.





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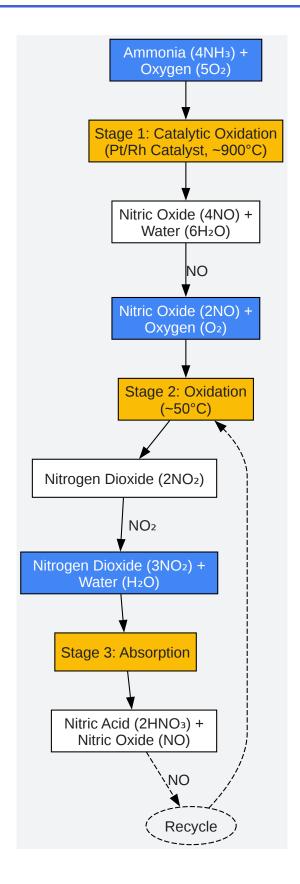
Caption: Experimental workflow for catalyst performance testing.



Key Reactions in the Ostwald Process

This diagram illustrates the sequence of the main chemical reactions that constitute the Ostwald process.





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Caption: Main reaction stages of the Ostwald process.



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